molecular formula C18H19NO2 B14930067 (2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B14930067
M. Wt: 281.3 g/mol
InChI Key: JYZATFVMWNJUFL-ZHACJKMWSA-N
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Description

(E)-3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound characterized by its unique structure, which includes a propenone backbone substituted with a dimethylanilino group and a methoxyphenyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE typically involves the condensation of 3,4-dimethylaniline with 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(E)-3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(3,4-DIMETHYLANILINO)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(3,4-DIMETHYLANILINO)-1-(4-CHLOROPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(3,4-DIMETHYLANILINO)-1-(4-NITROPHENYL)-2-PROPEN-1-ONE

Uniqueness

(E)-3-(3,4-DIMETHYLANILINO)-1-(4-METHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both the dimethylanilino and methoxyphenyl groups, which confer distinct electronic and steric properties. These features can influence the compound’s reactivity and biological activity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C18H19NO2

Molecular Weight

281.3 g/mol

IUPAC Name

(E)-3-(3,4-dimethylanilino)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H19NO2/c1-13-4-7-16(12-14(13)2)19-11-10-18(20)15-5-8-17(21-3)9-6-15/h4-12,19H,1-3H3/b11-10+

InChI Key

JYZATFVMWNJUFL-ZHACJKMWSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)OC)C

Origin of Product

United States

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